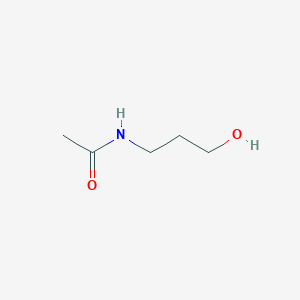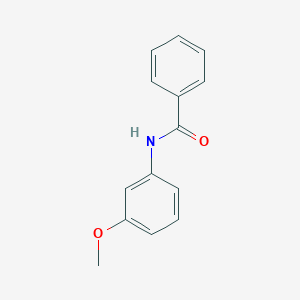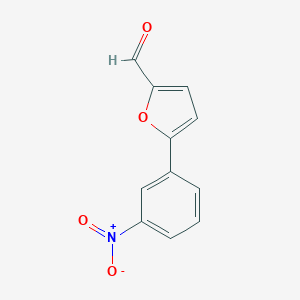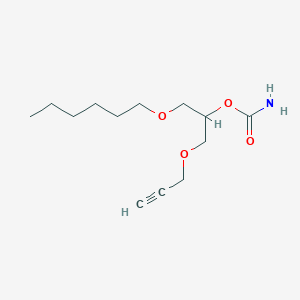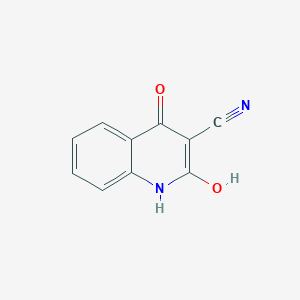![molecular formula C25H26 B076563 [Cyclohexyl(diphenyl)methyl]benzene CAS No. 13619-64-2](/img/structure/B76563.png)
[Cyclohexyl(diphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Cyclohexyl(diphenyl)methyl]benzene, also known as benzhydrol, is a white crystalline compound with the chemical formula C19H20O. It is commonly used in organic synthesis as a reducing agent and as a precursor to other compounds. Benzhydrol has also been studied for its potential applications in various scientific research fields.
Mécanisme D'action
Benzhydrol acts as a reducing agent in organic synthesis reactions. It donates electrons to other molecules, causing them to become reduced. This process can be used to synthesize a wide range of organic compounds.
Effets Biochimiques Et Physiologiques
Benzhydrol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some antioxidant properties and may have potential as a natural preservative in food and cosmetic products.
Avantages Et Limitations Des Expériences En Laboratoire
Benzhydrol is a relatively inexpensive and readily available compound, making it a useful reagent in organic synthesis. However, it can be difficult to handle and store due to its high reactivity and sensitivity to air and moisture.
Orientations Futures
There are several potential future directions for research on [Cyclohexyl(diphenyl)methyl]benzene. It may be studied further for its potential applications in the synthesis of new pharmaceuticals and agrochemicals. Additionally, its antioxidant properties could be explored for use in food and cosmetic products. Further research could also be conducted on its potential toxicity and environmental impacts.
Méthodes De Synthèse
Benzhydrol can be synthesized through the reduction of benzophenone with sodium borohydride in the presence of a solvent such as ethanol or methanol. The reaction produces [Cyclohexyl(diphenyl)methyl]benzene and sodium borate as byproducts.
Applications De Recherche Scientifique
Benzhydrol has been studied for its potential applications in various scientific research fields. It has been used as a reagent in the synthesis of various organic compounds such as chiral alcohols, ketones, and esters. Benzhydrol has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
13619-64-2 |
|---|---|
Nom du produit |
[Cyclohexyl(diphenyl)methyl]benzene |
Formule moléculaire |
C25H26 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
[cyclohexyl(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H26/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-3,5-10,13-18,24H,4,11-12,19-20H2 |
Clé InChI |
JHLYVSBGDNZKPC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
Cyclohexyltriphenylmethane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




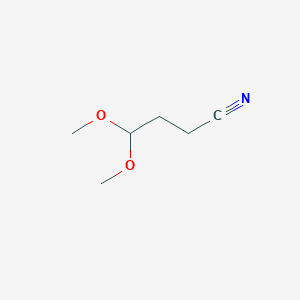
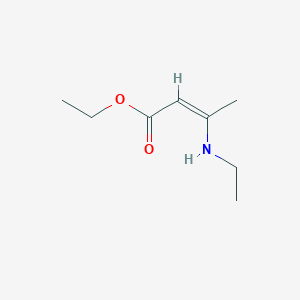
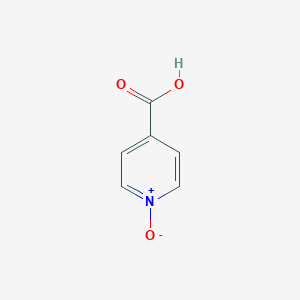
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)
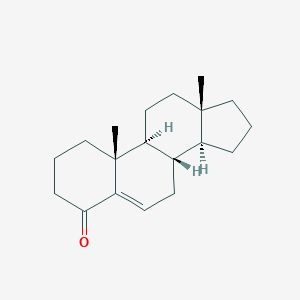
![7-Hydroxypyrazolo[4,3-d]pyrimidine](/img/structure/B76490.png)
